4,7,8-Trichlorotetrazolo[1,5-a]quinoxaline
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Overview
Description
4,7,8-Trichlorotetrazolo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of three chlorine atoms and a tetrazole ring fused to a quinoxaline core.
Preparation Methods
The synthesis of 4,7,8-Trichlorotetrazolo[1,5-a]quinoxaline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4,7,8-trichloroquinoxaline with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures. This reaction leads to the formation of the tetrazole ring, resulting in the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4,7,8-Trichlorotetrazolo[1,5-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxalin-4-ones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of partially or fully reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the quinoxaline core.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,7,8-Trichlorotetrazolo[1,5-a]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In the context of anticancer activity, the compound may induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and causing DNA damage .
Comparison with Similar Compounds
4,7,8-Trichlorotetrazolo[1,5-a]quinoxaline can be compared with other similar compounds, such as:
Tetrazolo[1,5-a]quinoxaline: Lacks the chlorine substituents, resulting in different chemical and biological properties.
s-Triazolo[4,3-a]quinoxaline: Another heterocyclic compound with a similar core structure but different substituents, leading to variations in reactivity and applications.
Quinoxaline 1,4-di-N-oxides: These compounds have been extensively studied for their antimicrobial and anticancer activities, similar to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
61148-35-4 |
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Molecular Formula |
C8H2Cl3N5 |
Molecular Weight |
274.5 g/mol |
IUPAC Name |
4,7,8-trichlorotetrazolo[1,5-a]quinoxaline |
InChI |
InChI=1S/C8H2Cl3N5/c9-3-1-5-6(2-4(3)10)16-8(7(11)12-5)13-14-15-16/h1-2H |
InChI Key |
YYAGBMZEIJBGFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N3C(=NN=N3)C(=N2)Cl |
Origin of Product |
United States |
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